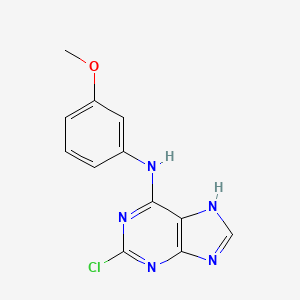

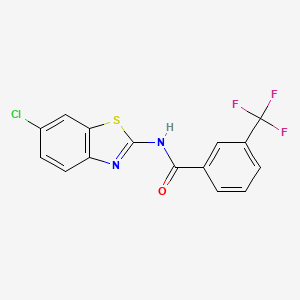

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine

概要

説明

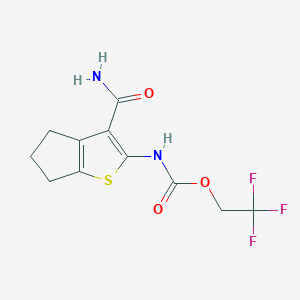

The compound “2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine ring system, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the purine skeleton, with a chlorine atom substituted at the 2 position, an amine group at the 6 position, and a 3-methoxyphenyl group attached via a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amine could act as a base or nucleophile, the chlorine could be displaced in a nucleophilic substitution reaction, and the methoxy group could influence the reactivity of the phenyl ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and stability .科学的研究の応用

Synthetic Approaches and Chemical Properties

Synthetic Studies Directed Towards Agelasine Analogs : Research has involved the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine, by N-methylation of known 6-chloropurines. These studies have shown variations in amino/imino tautomer ratios and explored alkylation reactions, providing insights into the synthetic pathways and chemical behavior of purine derivatives (Roggen & Gundersen, 2008).

2-Substituted Agelasine Analogs : This study synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from their corresponding 6-chloro-9-methyl-9H-purines, investigating the impact of substituents on tautomer ratios and biological activity. It found that specific substitutions can enhance antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines (Roggen et al., 2011).

Potential Biological Applications

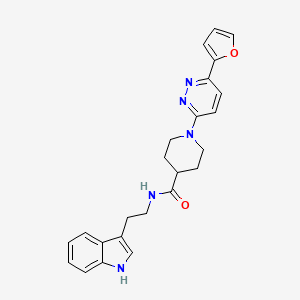

- Discovery of 9H-Purins as Potential Tubulin Polymerization Inhibitors : A study focused on designing and synthesizing N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines, revealing that certain compounds exhibit potent antiproliferative activities against various cancer cell lines. This suggests the potential of 9H-purin derivatives in cancer therapy, highlighting the role of structural modifications in enhancing biological activity (Zhou et al., 2017).

Chemical Reactivity and Mechanistic Insights

- Process Development of an N-Benzylated Chloropurine : This research outlines the development of a pharmaceutical manufacturing process for a compound structurally related to this compound, demonstrating the large-scale preparation and highlighting the significance of understanding reaction conditions and purification methods for pharmaceutical applications (Shi et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been studied for their antidepressant effects

Mode of Action

The specifics of these interactions and the resulting changes would require further investigation .

Biochemical Pathways

Similar compounds have been studied for their effects on monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da)

Result of Action

Similar compounds have been studied for their potential antidepressant effects

特性

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDTFVUDJLJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)